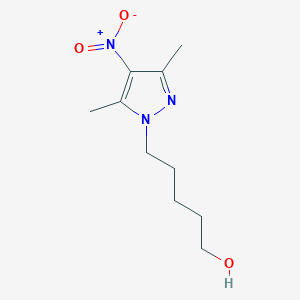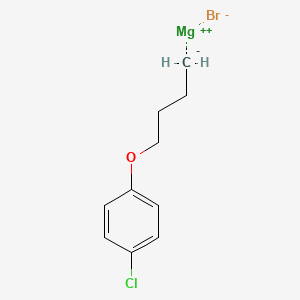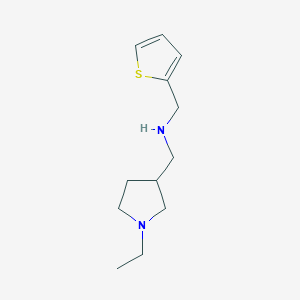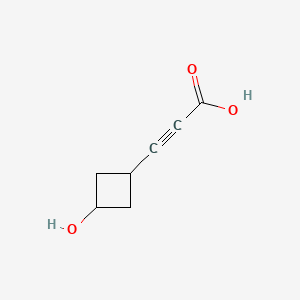
3-(3-Hydroxycyclobutyl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxycyclobutyl)propiolic acid: is a unique organic compound characterized by a cyclobutyl ring substituted with a hydroxyl group and a propiolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxycyclobutyl)propiolic acid typically involves the following steps:
Cyclobutylation: The formation of the cyclobutyl ring can be achieved through cyclization reactions involving suitable precursors.
Hydroxylation: Introduction of the hydroxyl group onto the cyclobutyl ring can be performed using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Propiolic Acid Formation: The propiolic acid moiety can be introduced through reactions involving alkynylation of the cyclobutyl ring, followed by oxidation to form the acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Hydroxycyclobutyl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The propiolic acid moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of cyclobutyl alkenes or alkanes.
Substitution: Formation of cyclobutyl halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-Hydroxycyclobutyl)propiolic acid is used as a building block in organic synthesis, enabling the construction of complex molecular architectures. It serves as a precursor for the synthesis of various cyclobutyl-containing compounds.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may also serve as a probe for investigating enzyme-catalyzed reactions involving cyclobutyl substrates.
Medicine: The unique structural features of this compound make it a potential candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxycyclobutyl)propiolic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the propiolic acid moiety can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3-Hydroxypropionic acid: Shares the hydroxyl and carboxyl functional groups but lacks the cyclobutyl ring.
Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the propiolic acid moiety.
Propiolic acid: Contains the propiolic acid moiety but lacks the cyclobutyl ring and hydroxyl group.
Uniqueness: 3-(3-Hydroxycyclobutyl)propiolic acid is unique due to the combination of the cyclobutyl ring, hydroxyl group, and propiolic acid moiety
Propiedades
Fórmula molecular |
C7H8O3 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-(3-hydroxycyclobutyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O3/c8-6-3-5(4-6)1-2-7(9)10/h5-6,8H,3-4H2,(H,9,10) |
Clave InChI |
PYOSZKVLPCYMQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1O)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
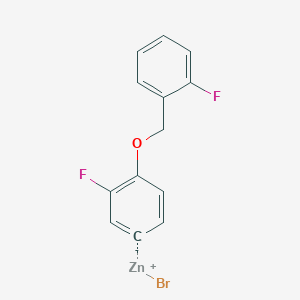
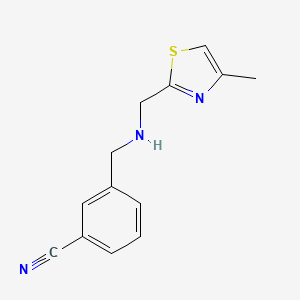
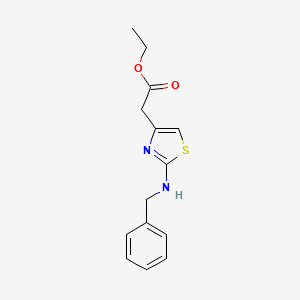

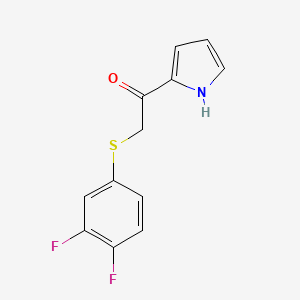
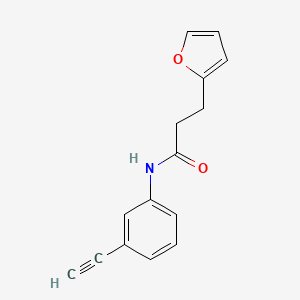

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
